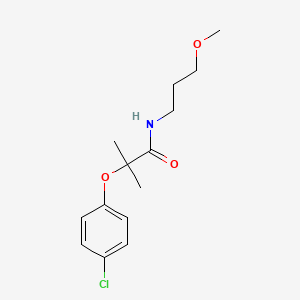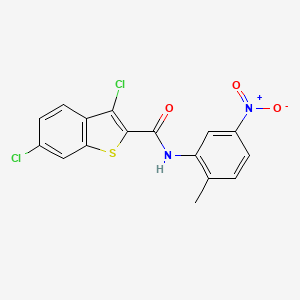
3,6-dichloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzothiophene derivatives typically involves complex reactions where various substituents are introduced to the benzothiophene core. Studies like those conducted by Ried et al. (1980) on synthesizing 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides highlight the multifaceted approaches used in synthesizing these compounds, including the reaction of substituted benzo[b]thiophene-2-carbonyl chlorides with cyanamides to form carboxamides (Ried, Guryn, & Oremek, 1980).
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is characterized by X-ray crystallography, which provides detailed insights into the arrangement of atoms and the spatial configuration of the molecule. For instance, the study on the synthesis and crystal structure of a related benzamide by Saeed et al. (2010) reveals the orientation of nitro groups with respect to the phenyl rings and highlights the dihedral angles between aromatic rings, offering a glimpse into the structural intricacies of benzothiophene derivatives (Saeed, Hussain, Abbas, & Bolte, 2010).
Chemical Reactions and Properties
Benzothiophene derivatives undergo various chemical reactions, including nitration, substitution, and cyclization. For example, the nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives has been studied, demonstrating the formation of multiple substitution products under different conditions, which is crucial for understanding the reactivity and functionalization of these compounds (Cooper & Scrowston, 1971).
Physical Properties Analysis
The physical properties of benzothiophene derivatives, such as melting points, solubility, and crystal structure, are determined through various analytical techniques. These properties are essential for predicting the behavior of these compounds in different environments and for their application in material science.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, electrophilicity, and nucleophilicity of benzothiophene derivatives, are influenced by their molecular structure. Studies like those on the synthesis and reactions of new 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides provide insights into the chemical behavior and potential reactivity of these molecules (Ried, Guryn, & Oremek, 1980).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Heterocyclic Synthesis and Derivatives : The synthesis and characterization of benzothiophene derivatives, including processes like photocyclization, chlorination, and conversion into novel heterocyclic ring systems, highlight the compound's versatility in chemical synthesis and potential for creating novel molecules with specific properties (Mckenney & Castle, 1987).
Antitumor Agents : Benzothiazole derivatives, including those structurally related to 3,6-dichloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide, have been designed and synthesized for potent antitumor activities, showcasing the compound's potential in therapeutic applications beyond the scope of common drug usage (Yoshida et al., 2005).
Biological Evaluation and Potential Applications
Antimicrobial Activity : The exploration of thiophene-2-carboxamide derivatives for antimicrobial properties signifies the compound's potential in developing new antibiotic and antibacterial drugs, emphasizing the need for novel antimicrobial agents (Ahmed, 2007).
Antipathogenic Activity : The synthesis and antipathogenic evaluation of thiourea derivatives, including those with benzothiophene structures, indicate the compound's relevance in creating new antimicrobial agents with antibiofilm properties, highlighting its importance in addressing bacterial resistance (Limban et al., 2011).
Propriétés
IUPAC Name |
3,6-dichloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3S/c1-8-2-4-10(20(22)23)7-12(8)19-16(21)15-14(18)11-5-3-9(17)6-13(11)24-15/h2-7H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBBUHTWITWEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4542069.png)
![4-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4542073.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4542076.png)
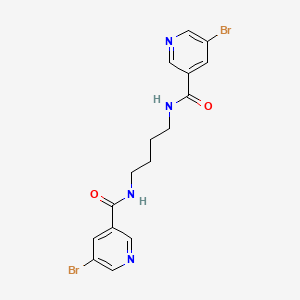
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4542088.png)
![N-[3-(acetylamino)phenyl]-3-ethoxybenzamide](/img/structure/B4542092.png)
![4-[({[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4542095.png)
![3-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4542104.png)
![3,5-dihydroxy-N'-{3-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4542117.png)
![5-(3-methoxyphenyl)-2-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4542125.png)
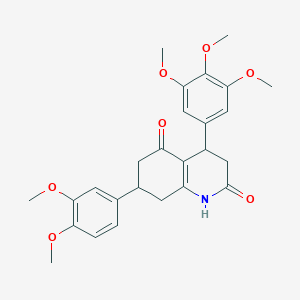
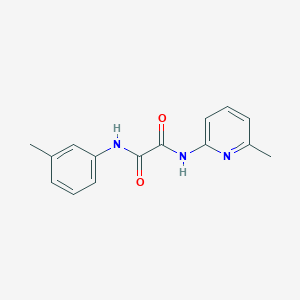
![2-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4542166.png)
